![molecular formula C7H7N3O2 B11766298 7-Methylpyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione](/img/structure/B11766298.png)
7-Methylpyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione
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Overview
Description
7-Methylpyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione is a heterocyclic compound that features a fused ring system combining pyrrole and triazine moieties. This compound is of significant interest in medicinal chemistry due to its potential biological activities and its role as a building block in the synthesis of various pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methylpyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of pyrrole derivatives with triazine precursors in the presence of catalysts and solvents. For example, pyrrole can be reacted with chloramine and formamidine acetate to yield the desired triazine compound .
Industrial Production Methods
Industrial production of this compound often involves scalable methodologies that ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and achieve the desired product quality .
Chemical Reactions Analysis
Ring Formation via Alkylation and Cyclization
The pyrrolo[2,1-f] triazine core is typically synthesized through cyclization reactions involving triazine precursors. For example, reactions of 1,3,5-triazin-2,4-diones with α-halogeno ketones (e.g., ethyl bromopyruvate) yield bicyclic systems like pyrrolo[1,2-a] triazines . While the exact 7-methyl derivative is not explicitly detailed, analogous substitution patterns suggest methyl groups could be introduced via alkylation or bromination followed by substitution.
Bromination and Substitution
Bromination of pyrrolo[1,2-a] triazine derivatives often leads to mono- or di-bromo products, as observed in ethyl 1,3-dimethylpyrrolo[1,2-a] triazin-2,4-dione-7-carboxylate . This suggests that bromination followed by nucleophilic substitution (e.g., with methyl groups) could generate methyl-substituted analogs.
Cyclization via α-Halogeno Ketones
Reactions of triazine diones with ethyl bromopyruvate proceed through a Michael addition-elimination mechanism, forming a fused bicyclic system . For example:
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6-Methyl-1,3,5-triazin-2,4-dione reacts with ethyl bromopyruvate to form ethyl pyrrolo[1,2-a] triazin-2,4-dione-7-carboxylate .
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Challenges arise with less reactive α-halogeno ketones, limiting this route’s generality .
Phenacyl Bromide Reactions
Phenacyl bromide reacts with triazine diones to form diphenacyl derivatives, which undergo acetylation to produce substituted pyrrolo[1,2-a] triazines . For instance:
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6-Methyl-1,3,5-triazin-2,4-dione yields 3-phenacyl-7-phenylpyrrolo[1,2-a] triazin-2,4-dione upon treatment with acetic anhydride .
IR and NMR Characterization
Pyrrolotriazines exhibit distinct spectroscopic features:
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IR : High carbonyl stretching bands (~1700–1750 cm⁻¹) in triazine diones .
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NMR : Shifts in aromatic protons and carbonyl carbons provide structural confirmation .
Mass Spectrometry
Fragmentation patterns in pyrrolotriazines often reveal cleavage of the bicyclic system, with losses of CO₂ or methyl groups .
Comparison of Related Pyrrolotriazines
Limitations and Challenges
Scientific Research Applications
Anticancer Properties
7-Methylpyrrolo[2,1-f][1,2,4]triazine derivatives have demonstrated significant anticancer activity. Research indicates that these compounds can inhibit various cancer cell lines through multiple mechanisms:
- Mechanism of Action : The compound has been shown to interfere with cell cycle progression and induce apoptosis in cancer cells. Studies suggest that it may inhibit specific kinases involved in cancer cell proliferation .
- Case Study : A study published in PubMed highlighted the structure-activity relationships of related compounds that exhibited dual inhibition of human epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR), crucial for tumor growth and angiogenesis .
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties:
- Broad-Spectrum Activity : Research has indicated that derivatives of this triazine can effectively combat a range of bacterial and fungal pathogens. The mechanism often involves disruption of microbial cell membranes or inhibition of essential enzymes .
- Case Study : An experimental study evaluated the antimicrobial efficacy of synthesized derivatives against common pathogens such as Staphylococcus aureus and Escherichia coli, showing significant inhibition zones compared to control groups .
Drug Design
The unique structural features of 7-Methylpyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione make it a valuable scaffold in drug design:
- Targeting Specific Pathways : Its ability to modulate various biological pathways makes it a candidate for developing drugs targeting diseases like cancer and infections .
- Fluorination Effects : Incorporating fluorine into the structure has been shown to enhance pharmacokinetic properties and biological activity. Fluorinated derivatives have exhibited improved stability and bioavailability in preliminary studies .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 7-Methylpyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may act as a kinase inhibitor, affecting signaling pathways involved in cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolo[2,1-f][1,2,4]triazine derivatives such as:
- 7-Chloro-2-methylpyrrolo[2,1-f][1,2,4]triazin-4(3H)-one
- 7-Bromo-pyrrolo[2,1-f][1,2,4]triazin-4(1H)-one
- Ethyl 4-chloro-5-methylpyrrolo[2,1-f][1,2,4]triazine-6-carboxylate
Uniqueness
7-Methylpyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione is unique due to its specific substitution pattern, which can confer distinct biological activities and chemical reactivity compared to other derivatives.
Biological Activity
7-Methylpyrrolo[2,1-f][1,2,4]triazine-2,4(1H,3H)-dione is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships (SAR), case studies, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C7H7N3O2
- Molecular Weight : 165.15 g/mol
- CAS Number : 71971-31-8
This compound features a tricyclic structure consisting of a pyrrole ring fused to a 1,2,4-triazine system, with a methyl group at position 7 and dione functional groups at positions 2 and 4.
Anticancer Activity
Research has indicated that derivatives of pyrrolo[2,1-f][1,2,4]triazine exhibit significant anticancer properties. For example:
- A series of substituted pyrrolo[2,1-f][1,2,4]triazine derivatives were evaluated for their ability to inhibit vascular endothelial growth factor receptor-2 (VEGFR-2) kinase. The presence of a methyl group at the 5-position was found to enhance potency significantly. The lead compound demonstrated robust preclinical in vivo activity in human tumor xenograft models .
Anti-inflammatory Effects
Another study focused on the development of pyrrolo[2,1-f][1,2,4]triazine C6-ketones as potent inhibitors of p38α MAP kinase. These compounds exhibited efficacy in both acute and chronic inflammation models . The structure-activity relationship highlighted that modifications at the C6 position could lead to enhanced biological activity.
Case Study 1: Inhibition of HER Kinases
A notable study explored the dual inhibition of human epidermal growth factor receptors (HER) 1 and 2 by pyrrolo[2,1-f][1,2,4]triazine derivatives. The findings indicated that specific modifications in the molecular structure resulted in compounds with excellent biochemical potency and selectivity .
Case Study 2: Antioxidant Activity
In vitro assays have demonstrated that certain pyrrole derivatives possess antioxidant properties alongside their anticancer activities. The cytotoxicity against various cancer cell lines was assessed using assays such as the resazurin assay and caspase activity assays .
Data Table: Summary of Biological Activities
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for constructing the pyrrolo[2,1-f][1,2,4]triazine scaffold?
The synthesis of pyrrolo[2,1-f][1,2,4]triazine derivatives typically involves cyclocondensation reactions or annulation strategies. For example, substituted pyrimidine-2,4(1H,3H)-diones can be functionalized via hydrazine intermediates followed by cyclization with nitrous acid (HNO₂) to form the triazine ring . Alternative routes include one-pot preparations using ketones or aldehydes to introduce substituents at strategic positions . Key challenges include regioselectivity control and optimizing yields, which often require iterative solvent and catalyst screening (e.g., ethanol for recrystallization, NaNO₂ for nitrosation) .
Q. What biological targets are associated with pyrrolo[2,1-f][1,2,4]triazine derivatives?
This scaffold exhibits broad activity against kinases (e.g., VEGFR-2, FGFR-1, ALK, JAK2) and receptors implicated in cancer and inflammatory diseases . For instance, 7-methylpyrrolo[2,1-f][1,2,4]triazine derivatives have shown nanomolar inhibition of VEGF-dependent endothelial cell proliferation, making them candidates for antiangiogenic therapy . The core structure's planar geometry and hydrogen-bonding capabilities enable ATP-competitive binding in kinase domains .
Q. How can structural modifications enhance solubility and bioavailability?
Introducing polar substituents (e.g., hydroxyl, methoxycarbamoyl) at the C6 position or replacing esters with heterocyclic bioisosteres (e.g., 1,3,5-oxadiazoles) improves aqueous solubility. For example, compound 50 (C6-methoxycarbamoyl) achieved 79% oral bioavailability in mice by balancing lipophilicity and polarity . Piperazine or quinoline moieties can also enhance blood-brain barrier penetration for CNS-targeted applications .
Advanced Research Questions
Q. How do structure-activity relationship (SAR) studies guide the optimization of kinase inhibitors?
SAR analysis reveals that:
- C5 Methylation : A methyl group at C5 (e.g., in BMS-540215) boosts VEGFR-2 inhibition (IC₅₀ < 10 nM) by filling a hydrophobic pocket .
- C6 Substitution : Alkoxy groups (e.g., cyclopropylmethoxy) at C6 improve metabolic stability and selectivity over off-target kinases .
- Bridgehead Nitrogen : The pyrrolo-triazine's bridgehead nitrogen enhances π-stacking with kinase hinge regions, critical for potency . Table 1 summarizes key SAR trends:
Q. What experimental approaches resolve contradictions in biological data across studies?
Discrepancies in reported activities (e.g., dual VEGFR-2/FGFR-1 vs. selective inhibition) often arise from assay conditions (e.g., ATP concentration) or cellular context. To address this:
- Biochemical vs. Cellular Assays : Validate enzyme inhibition (e.g., Kᵢ = 52 nM for VEGFR-2 ) with cell-based models (e.g., HUVEC proliferation ).
- Kinase Profiling : Use broad-panel screening to identify off-target effects (e.g., MET kinase cross-reactivity ).
- Molecular Dynamics (MD) : Simulate binding modes to explain selectivity differences .
Q. How are in vivo efficacy models designed for pyrrolo-triazine-based therapeutics?
Preclinical studies typically employ xenograft models (e.g., L2987 lung carcinoma in athymic mice) to evaluate tumor growth inhibition. Compound 50 reduced tumor volume by >60% at 10 mg/kg/day via oral dosing, with pharmacokinetic monitoring of plasma half-life (t₁/₂ = 4.2 hr) and metabolite profiling . Prodrug strategies (e.g., BMS-582664 ) further enhance in vivo stability.
Q. Methodological Considerations
Q. What analytical techniques are critical for characterizing pyrrolo-triazine derivatives?
- NMR/LC-MS : Confirm regiochemistry and purity (>95%) .
- X-ray Crystallography : Resolve binding modes in kinase co-crystal structures .
- Thermogravimetric Analysis (TGA) : Assess thermal stability for formulation .
Q. How to address synthetic challenges in scaling up pyrrolo-triazine derivatives?
Low yields in cyclization steps (e.g., 27–47% ) can be mitigated by:
- Microwave-Assisted Synthesis : Reduces reaction time and improves regioselectivity .
- Flow Chemistry : Enables continuous processing for intermediates like 4-amino-7-iodo derivatives .
Q. Data Contradiction Analysis
Q. Why do some derivatives show promiscuous kinase inhibition despite structural similarity?
Subtle changes (e.g., C6 substituent polarity) alter hinge-region interactions. For example, 4-ethoxy vs. 4-methoxy groups in pyridone derivatives shift selectivity from VEGFR-2 to FGFR-1 . Profiling >100 kinases and using ATP titration assays can clarify these nuances .
Properties
Molecular Formula |
C7H7N3O2 |
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Molecular Weight |
165.15 g/mol |
IUPAC Name |
7-methyl-1H-pyrrolo[2,1-f][1,2,4]triazine-2,4-dione |
InChI |
InChI=1S/C7H7N3O2/c1-4-2-3-5-6(11)8-7(12)9-10(4)5/h2-3H,1H3,(H2,8,9,11,12) |
InChI Key |
IUDZVMAVOPKMLT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C2N1NC(=O)NC2=O |
Origin of Product |
United States |
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